molecular formula C8H13NO3S B15228127 (Tetrahydro-2H-thiopyran-4-carbonyl)glycine

(Tetrahydro-2H-thiopyran-4-carbonyl)glycine

Cat. No.: B15228127
M. Wt: 203.26 g/mol
InChI Key: WXSKPUXYQLQTPM-UHFFFAOYSA-N
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Description

(Tetrahydro-2H-thiopyran-4-carbonyl)glycine is a chemical compound with the molecular formula C8H13NO3S and a molecular weight of 203.26 g/mol It is a derivative of thiopyran and glycine, characterized by the presence of a thiopyran ring and a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydro-2H-thiopyran-4-carbonyl)glycine typically involves the reaction of thiopyran derivatives with glycine or its derivatives. One common method is the reaction of tetrahydro-2H-thiopyran-4-carboxylic acid with glycine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient coupling reagents and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Tetrahydro-2H-thiopyran-4-carbonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Tetrahydro-2H-thiopyran-4-carbonyl)glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of (Tetrahydro-2H-thiopyran-4-carbonyl)glycine involves its interaction with specific molecular targets. The thiopyran ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The glycine moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Tetrahydro-2H-thiopyran-4-carbonyl)glycine is unique due to the combination of the thiopyran ring and glycine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H13NO3S

Molecular Weight

203.26 g/mol

IUPAC Name

2-(thiane-4-carbonylamino)acetic acid

InChI

InChI=1S/C8H13NO3S/c10-7(11)5-9-8(12)6-1-3-13-4-2-6/h6H,1-5H2,(H,9,12)(H,10,11)

InChI Key

WXSKPUXYQLQTPM-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1C(=O)NCC(=O)O

Origin of Product

United States

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